Home > Products > Building Blocks P9175 > N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine - 152460-09-8

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Catalog Number: EVT-344956
CAS Number: 152460-09-8
Molecular Formula: C16H13N5O2
Molecular Weight: 307.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine" represents a class of pyrimidine derivatives that have been the subject of various pharmacological studies due to their potential therapeutic applications. Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental structure for several biological molecules, including nucleotides and nucleic acids. Derivatives of pyrimidine have been synthesized and evaluated for various biological activities, including anti-inflammatory and kinase inhibitory effects, which could be beneficial in treating diseases like psoriasis.

Applications in Various Fields

Anti-inflammatory Activity

In the field of anti-inflammatory drugs, pyrimidine derivatives have demonstrated significant potential. For example, the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines has led to compounds that exhibit a highly significant reduction in edema volume, indicating strong anti-inflammatory activity2. This suggests that such compounds could be developed into effective treatments for conditions characterized by inflammation.

Psoriasis Treatment

The application of pyrimidine derivatives extends to the treatment of psoriasis, a chronic autoimmune skin disease. The aforementioned NIK inhibitors have been tested in an imiquimod-induced psoriasis mouse model, where oral administration resulted in the effective alleviation of psoriasis symptoms, including erythema, swelling, skin thickening, and scales. The treatment also attenuated the infiltration of macrophages, which are immune cells involved in the inflammatory response1.

Antibiotic Development

Although not directly related to the compound , the synthesis of related pyrimidine derivatives has been explored in the context of antibiotic development. For instance, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance3. This highlights the versatility of pyrimidine derivatives in contributing to various therapeutic areas, including antibacterial treatments.

N-{5-[4-(4-Methyl piperazinomethyl)benzoylamido]-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine (Imatinib)

    Compound Description: Imatinib, also known as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other cancers. It functions by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein that promotes the growth of cancer cells. Imatinib is considered a targeted therapy drug. [, , , , , , , , , , , , , ]

    Relevance: Imatinib shares a core structure with N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, consisting of a pyrimidine ring substituted at the 2- and 4- positions. In Imatinib, the 2-position substituent is an aniline group modified with a benzamide and a piperazine ring, while the 4-position features a 3-pyridyl group, identical to the main compound. [, , , , , , , , , , , , , ] The presence of the nitro group on N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine makes it a key intermediate for the synthesis of Imatinib, where the nitro group is subsequently reduced and further functionalized to yield the final drug molecule. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

    Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). [, ] Molecular docking studies have shown that NPPA exhibits good binding affinity for the active site of the BCR-ABL tyrosine kinase, a key target for CML treatment. [, ]

    Relevance: NPPA is structurally very similar to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Both compounds share the same core structure, featuring a 2-methyl-5-nitroaniline substituent at the 2-position of the pyrimidine ring. The difference lies in the pyridine ring's position attached to the 4-position of the pyrimidine: NPPA has a 2-pyridyl group, while the main compound possesses a 3-pyridyl group. [, ]

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Freebase Imatinib)

    Compound Description: This compound is the freebase form of the drug Imatinib, meaning it lacks the added acid molecule present in the salt forms commonly used in formulations. The freebase form provides insights into the inherent structure of Imatinib without the influence of counterions. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

    Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor with promising activity against hematological malignancies. [] This compound induces apoptosis and exhibits antitumor efficacy in preclinical models. []

4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

    Compound Description: This compound represents another way of naming Imatinib, emphasizing the presence of the 4-methylpiperazine and benzamide groups in its structure. It is a potent inhibitor of tyrosine kinases and is used in the treatment of chronic myeloid leukemia (CML) and other cancers. [, ]

    Relevance: This compound is structurally identical to Imatinib and therefore shares the same core structure with N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. [, ] The core consists of a pyrimidine ring substituted at the 2- and 4- positions. Like Imatinib, it has a modified aniline group at the 2-position and a 3-pyridyl group at the 4-position, directly corresponding to the main compound. [, ]

Source and Classification

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is classified as a pyrimidine derivative with a molecular formula of C16H13N5O2C_{16}H_{13}N_{5}O_{2} and a molecular weight of 307.31 g/mol. It is recognized under various synonyms including Nitro imatinib and Imatinib impurity 16. The compound is associated with the CAS number 152460-09-8, indicating its unique identity within chemical databases .

Synthesis Analysis

The synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been explored through several methods, showcasing advancements in reaction conditions and efficiency:

  1. Method Overview: A notable method involves the reaction of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one with 1-(2-methyl-5-nitrophenyl)guanidine nitrate in the presence of sodium hydroxide dissolved in dimethyl sulfoxide (DMSO). This reaction is conducted under controlled microwave conditions at pressures ranging from 1 to 50 MPa and temperatures between 300 K and 773 K .
  2. Reaction Parameters:
    • Pressure: Typically maintained at around 25 MPa.
    • Temperature: Optimal conditions are often around 463 K.
    • Reagent Concentration: The concentrations of reactants are approximately 2.09 mol/dm³.
    • Yield and Purity: The synthesis can achieve yields up to 99.10% with purities exceeding 97.50%, confirmed by techniques such as 1H^{1}H NMR and GC-MS .
  3. Safety Considerations: The synthesis process requires careful handling due to potential hazards associated with the use of strong acids and high-pressure conditions.
Molecular Structure Analysis

The molecular structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine can be characterized by:

  • Structural Features: The compound features a pyrimidine ring substituted with a nitrophenyl group and a pyridinyl group, which contributes to its biological activity.
  • Crystallography: X-ray diffraction studies reveal important interactions between the nitro group and hydrogen atoms on the pyridine and pyrimidine rings, suggesting significant π–π stacking interactions that stabilize the crystal structure .
  • Electrostatic Potential: Quantitative electrostatic potential studies indicate regions of high positive potential near the N-H groups, which are crucial for potential hydrogen bonding interactions in biological systems.
Chemical Reactions Analysis

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine participates in various chemical reactions:

  1. Coupling Reactions: The compound can undergo coupling reactions with other aryl or heteroaryl compounds to form more complex structures relevant to drug development.
  2. Decomposition Pathways: Under certain conditions, the nitro group may undergo reduction or substitution reactions, which can alter the compound's biological activity.
Mechanism of Action

The mechanism of action for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is primarily related to its interaction with protein kinases involved in cell signaling pathways:

  1. Target Interaction: Molecular docking studies indicate that this compound interacts with kinase enzymes critical for cell proliferation, particularly those implicated in chronic myelogenous leukemia.
  2. Binding Affinity: The compound exhibits an energy affinity (ΔG\Delta G) of -10.3 kcal/mol during docking simulations, suggesting it may competitively inhibit kinase activity, although it is less potent than control compounds like Imatinib .
Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine include:

PropertyValue
Melting Point188–193 °C
Boiling PointPredicted at ~546.6 °C
DensityApproximately 1.344 g/cm³
SolubilitySoluble in chloroform
pKa~2.68
ColorYellow

These properties indicate that the compound is solid at room temperature and has moderate solubility in organic solvents .

Applications

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has several scientific applications:

  1. Drug Development: It serves as a template for designing new therapeutic agents targeting chronic myelogenous leukemia by inhibiting specific kinases involved in tumor growth.
  2. Research Tool: Its structural characteristics make it useful for studying molecular interactions within biological systems, particularly in cancer research contexts.
  3. Synthetic Intermediate: The compound can act as an intermediate in synthesizing more complex pharmaceutical agents.
Pharmaceutical Context & Therapeutic Relevance

Role as a Pharmacological Intermediary in Tyrosine Kinase Inhibitor Development

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8) is a critical advanced intermediate in synthesizing Bcr-Abl tyrosine kinase inhibitors, most notably imatinib mesylate. Its strategic position in the synthetic pathway occurs just prior to the final coupling step with 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, forming the complete imatinib scaffold [2] [7] [10]. This compound’s nitro group (–NO₂) serves as a protected precursor to the pharmacologically essential aniline (–NH₂) functionality in imatinib’s final structure. During synthesis, selective reduction of this nitro group yields the corresponding 5-amino derivative, which undergoes condensation with acylating agents to construct the drug’s benzamide pharmacophore [8].

The synthesis employs nucleophilic aromatic substitution (SNAr) reactions between 2-methyl-5-nitroaniline and 4-(3-pyridyl)-2-chloropyrimidine under basic conditions. Industrial-scale processes utilize microwave-assisted coupling to enhance reaction efficiency, achieving yields >85% within minutes when using dimethyl sulfoxide as solvent and sodium hydroxide as base [8]. Global pharmaceutical suppliers including Hangzhou FST Pharmaceutical and Simson Pharma manufacture this intermediate under cold-chain transportation protocols to ensure stability, reflecting its indispensable role in antineoplastic production [2] [7] [10].

Table 1: Synthetic Applications in Tyrosine Kinase Inhibitor Production

Reaction StepReagents/ConditionsFunction in Imatinib SynthesisOutput Compound
Nitro Intermediate Synthesis2-methyl-5-nitroaniline + 4-(3-pyridyl)-2-chloropyrimidine, DMSO, NaOH, microwave (120°C, 5 min) [8]Core scaffold assemblyN-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
ReductionH₂/Pd-C or SnCl₂, ethanol, reflux [3] [10]Nitro-to-amine conversionN-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Acylation4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, dichloromethane, triethylamine [10]Final couplingImatinib free base

Structural Analogy to Imatinib and Implications for Bcr-Abl1 Inhibition Mechanisms

This compound’s molecular architecture (C₁₆H₁₃N₅O₂; MW 307.31 g/mol) contains three domains essential for kinase inhibition:

  • Pyridine-Pyrimidine "Head" Domain: Serves as adenine mimetic, forming hydrogen bonds with Bcr-Abl1’s hinge region residues (Met318) [5] [9].
  • 2-Methyl-5-nitrophenyl "Middle" Domain: Occupies the hydrophobic pocket adjacent to the ATP-binding site, with the methyl group enhancing van der Waals contacts [3] [9].
  • Nitro Group: Positionally analogous to imatinib’s benzamide linker, though lacking the hydrogen-bonding capability of the carbonyl group until reduction [5].

The conserved pyridyl-pyrimidine motif enables competitive ATP displacement in the kinase domain, while the ortho-methyl group on the aniline ring prevents steric clashes with Thr315—a key residue mutated in imatinib-resistant leukemia [4] [9]. X-ray crystallography studies confirm that this intermediate’s binding mode partially overlaps with imatinib’s "DFG-out" conformation, where the activation loop adopts an inactive pose [5]. Notably, the nitro group’s electron-withdrawing nature slightly distorts the phenyl ring’s dihedral angle compared to the final drug, reducing binding affinity by ~100-fold [5] [9]. Nevertheless, this scaffold effectively serves as the structural blueprint for inhibitors targeting Bcr-Abl1’s allosteric pockets.

Table 2: Structural Comparison with Approved Tyrosine Kinase Inhibitors

Structural DomainN-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineImatinibNilotinib
Hinge-binding moietyPyrimidine-pyridinePyrimidine-pyridinePyrimidine-pyridine
Hydrophobic tail2-Methyl-5-nitrophenylN-MethylpiperazineTrifluoromethylimidazole
Gatekeeper interactionMethyl group at ortho positionMethyl group at ortho positionTrifluoromethyl group
Key functional groupNitro (–NO₂)Amide (–CONH–)Imidazole

Genotoxic Impurity Profiling in Antineoplastic Drug Synthesis

The presence of both aromatic nitro and primary amine functionalities in this compound necessitates rigorous genotoxicity risk management during pharmaceutical manufacturing. Regulatory agencies classify nitroaromatics as potential mutagens due to their ability to undergo metabolic reduction to hydroxylamines, which can form DNA adducts [3] [6]. Computational toxicology assessments using QSAR models predict positive alerts for mutagenicity, with particular concern for the nitro group’s electrophilic potential [6].

Experimental data confirms these risks:

  • In vitro Ames testing: Positive mutagenicity in Salmonella typhimurium strains TA98 and TA100, indicating frameshift and base-pair substitution potential [3].
  • Structural alerts: Nitro group (Class 3 mutagen per ICH M7) and aromatic amine precursor (Class 2 mutagen upon reduction) [6] [7].
  • Degradation pathways: Photolytic decomposition may yield genotoxic nitrophenyl radicals under UV exposure [2].

Manufacturing controls include:

  • Strict storage: Dark conditions under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation [2] [3].
  • Purification: Recrystallization from chloroform to reduce nitroso derivatives to ≤10 ppm [8].
  • Analytical monitoring: LC-MS methods with detection limits of 0.05% for related genotoxins [6] [7].

Table 3: Genotoxicity Risk Mitigation Strategies

Risk ParameterControl MeasureAcceptance LimitAnalytical Method
Nitroso impuritiesRecrystallization from chloroform/hexane≤1 ppmLC-MS/MS (LOQ: 0.01 ppm)
PhotodegradationAmber glass containers; nitrogen headspaceNo detectable degradation at 25°C/60% RH for 24 monthsHPLC-UV (254 nm)
Residual solventsAzeotropic distillation with tolueneICH Q3C Class 2 limitsGC-FID
Heavy metalsChelation filtration≤10 ppmICP-MS

These protocols align with ICH M7 guidelines, categorizing this intermediate as a "cohort of concern" substance requiring strict supplier qualification and batch-specific genotoxicity testing when used in active pharmaceutical ingredient synthesis [3] [6] [7].

Properties

CAS Number

152460-09-8

Product Name

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)

InChI Key

OJITWRFPRCHSMX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3

Synonyms

(2-Methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]amine; 2-Methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine; N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine;

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.